molecular formula C13H21N5 B14891466 n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14891466
M. Wt: 247.34 g/mol
InChI Key: JMQSNVKXNXKCNI-UHFFFAOYSA-N
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Description

N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine: is a complex organic compound characterized by the presence of two pyrazole rings and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Linking the two pyrazole rings: This is done by reacting the tert-butyl-substituted pyrazole with a suitable linker, such as bromoethane, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole-substituted amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-imidazol-1-yl)ethan-1-amine
  • N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-triazol-1-yl)ethan-1-amine

Uniqueness

Compared to similar compounds, N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine stands out due to its dual pyrazole rings, which may confer unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C13H21N5/c1-13(2,3)18-11-12(10-16-18)9-14-6-8-17-7-4-5-15-17/h4-5,7,10-11,14H,6,8-9H2,1-3H3

InChI Key

JMQSNVKXNXKCNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNCCN2C=CC=N2

Origin of Product

United States

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